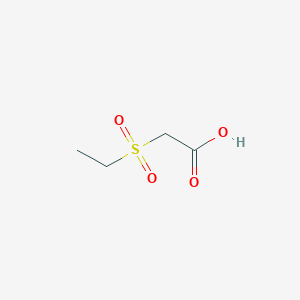

(Ethylsulfonyl)acetic acid

説明

Significance within Organosulfur and Carboxylic Acid Chemistry

The presence of the electron-withdrawing sulfonyl group significantly influences the properties of the carboxylic acid moiety. This is a key aspect of its importance in organosulfur chemistry. The sulfonyl group enhances the acidity of the alpha-hydrogens, making them more susceptible to deprotonation. This property is crucial for its use in various synthetic transformations.

From the perspective of carboxylic acid chemistry, (ethylsulfonyl)acetic acid serves as a bifunctional molecule. The carboxylic acid group can undergo typical reactions such as esterification and neutralization, while the sulfonyl group can participate in nucleophilic substitution reactions. cymitquimica.com This dual reactivity allows for its use as a versatile building block in the synthesis of more complex molecules. evitachem.com The study of such bifunctional molecules contributes to a deeper understanding of the interplay between different functional groups within a single chemical entity.

Overview of Research Trajectories and Potential Applications

Research into this compound and its derivatives is exploring several potential applications. One area of investigation is its use as a catalytic oxidant in biphasic reactions, which is valuable in synthetic organic chemistry. The reactivity of the compound also makes it potentially useful in various biochemical assays.

Furthermore, derivatives of this compound are being investigated for their potential in medicinal chemistry. For instance, ethylsulfonyl derivatives have been identified as important in the synthesis of FTO inhibitors for potential epilepsy treatment. The structural motif of a sulfonyl group attached to a carboxylic acid or a related scaffold is found in various biologically active compounds, suggesting potential for the development of new therapeutic agents. cymitquimica.comresearchgate.net For example, compounds containing a methylsulfonylphenyl acetic acid structure have been investigated as inhibitors of cyclooxygenase enzymes, which are involved in inflammation. evitachem.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄S | guidechem.com |

| Molecular Weight | 152.17 g/mol | |

| pKa | 3.1 | |

| LogP | 0.8 | |

| Solubility (H₂O) | 12.5 g/L | |

| Melting Point | 115–117°C | |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

Interactive Data Table: Spectroscopic Data

| Type | Data | Source |

| InChI | InChI=1/C4H8O4S/c1-2-9(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6) | cymitquimica.com |

| InChIKey | XTKCDFOXCDJUGE-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | O=C(O)CS(=O)(CC)=O | bldpharm.com |

Structure

3D Structure

特性

IUPAC Name |

2-ethylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-2-9(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKCDFOXCDJUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613265 | |

| Record name | (Ethanesulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141811-44-1 | |

| Record name | (Ethanesulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethanesulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethylsulfonyl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for (Ethylsulfonyl)acetic Acid

The direct synthesis of this compound can be approached by forming the ethylsulfonyl group through oxidation or by constructing the acetic acid portion via carboxylation.

A common and straightforward method for synthesizing this compound involves the oxidation of its thioether precursor, (ethylthio)acetic acid. The sulfur atom in the thioether is readily oxidized to the sulfone state (S=O)₂ using a variety of oxidizing agents. organic-chemistry.org This transformation is a cornerstone of sulfone synthesis due to its efficiency and the availability of the sulfide (B99878) starting materials. thieme-connect.com

Hydrogen peroxide (H₂O₂) is a frequently employed oxidant for this purpose, often in the presence of a catalyst to enhance reaction rate and selectivity. organic-chemistry.org For instance, metal catalysts such as those based on tantalum carbide or niobium carbide can effectively catalyze the oxidation of sulfides to sulfones with hydrogen peroxide. organic-chemistry.org Organocatalysts like 2,2,2-trifluoroacetophenone (B138007) have also proven effective in mediating this transformation. organic-chemistry.org Another mild and environmentally benign option is the use of urea-hydrogen peroxide, which can oxidize sulfides to sulfones, often without the need for metal catalysts. organic-chemistry.org

A typical reaction scheme is outlined below:

Starting Material: (Ethylthio)acetic acid

Oxidizing Agent: Hydrogen peroxide (H₂O₂)

Catalyst (optional): e.g., Sodium tungstate, Niobium carbide

Solvent: Acetic acid or Ethyl acetate (B1210297)

Product: this compound

The selection of the specific oxidant and reaction conditions allows for controlled oxidation, preventing over-oxidation and ensuring a high yield of the desired sulfone product. organic-chemistry.org

An alternative synthetic route involves the introduction of the carboxylic acid group onto a precursor that already contains the ethylsulfonyl moiety. One such precursor is ethyl methyl sulfone. The strategy for this transformation is analogous to the carboxylation of other activated C-H bonds. canada.ca

This can be achieved through a metalation-carboxylation sequence. The process involves treating ethyl methyl sulfone with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base abstracts a proton from the methyl group, which is activated by the adjacent electron-withdrawing sulfonyl group, to form a carbanion intermediate. This nucleophilic intermediate is then quenched by bubbling carbon dioxide (CO₂) gas through the solution, followed by an acidic workup to yield this compound. canada.ca

This method provides a powerful way to construct the carbon-carbon bond of the acetic acid moiety directly. canada.ca

Synthesis of Advanced this compound Derivatives

The dual functionality of this compound, possessing both a reactive carboxylic acid group and a stable sulfonyl scaffold, allows for extensive derivatization. These modifications can be targeted at the acetic acid moiety, the ethylsulfonyl group, or can involve incorporating the entire molecule into larger, more complex chemical frameworks.

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including esterification and amidation, which are fundamental for creating libraries of derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a classic method known as Fischer esterification. libretexts.orgchemguide.co.uk For example, reacting this compound with ethanol (B145695) and a catalytic amount of concentrated sulfuric acid under heating will yield ethyl (ethylsulfonyl)acetate. ijates.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed as it forms. chemguide.co.ukchemguide.co.uk

Amide Formation: The synthesis of amides from this compound typically proceeds via an activated intermediate to overcome the unfavorable acid-base reaction between a carboxylic acid and an amine. libretexts.orgchemguide.co.uk A common strategy involves first converting the carboxylic acid to an acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting (ethylsulfonyl)acetyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding amide derivative with high efficiency. fishersci.it Alternatively, various peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to directly couple the carboxylic acid with an amine. fishersci.itnih.gov

| Reaction Type | Reagents | Product Class | Reference Example |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification libretexts.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | Standard procedure fishersci.it |

| Amide Formation (via Acyl Chloride) | (Ethylsulfonyl)acetyl chloride, Primary/Secondary Amine, Base | Amide | Schotten-Baumann reaction fishersci.it |

| Amide Formation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Peptide coupling methods nih.gov |

Introducing functional groups onto the ethyl portion of the this compound scaffold can be synthetically challenging to perform directly. A more practical approach involves utilizing pre-functionalized starting materials. rsc.org This strategy relies on beginning the synthesis with a substituted ethyl thiol. For example, a hydroxy-substituted ethyl thiol could be carried through the synthetic sequence of thioether formation, carboxylation, and subsequent oxidation to yield a hydroxylated this compound derivative.

Another point of reactivity is the α-carbon of the acetic acid moiety, which is activated by both the sulfonyl and carboxyl groups. This position can be deprotonated to form a nucleophile that can be alkylated with various electrophiles, such as alkyl halides. researchgate.net This allows for the synthesis of α-substituted this compound derivatives. For instance, ethyl (benzothiazol-2-ylsulfonyl)acetate can be effectively alkylated at the α-carbon using an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

The this compound framework can serve as a building block for the synthesis of larger, more complex molecular architectures, including heterocyclic and biaryl systems, which are prevalent in pharmacologically active compounds.

Heterocyclic Scaffolds: Derivatives of this compound are useful precursors for constructing various heterocycles. For example, the corresponding acetohydrazide, formed by reacting an ester of this compound with hydrazine, can be a key intermediate. This hydrazide can then undergo cyclization reactions with appropriate reagents to form rings such as oxadiazoles, pyrazoles, or thiazolidinones. nih.gov The specific heterocyclic system formed depends on the cyclizing agent used. This modular approach allows for the generation of diverse heterocyclic libraries. journalagent.comchemmethod.com

Biaryl Scaffolds: The sulfonyl acetic acid moiety has been successfully incorporated into biaryl structures, which are important pharmacophores. evitachem.com For instance, the compound 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid is a potent agonist for the free fatty acid receptor 1. nih.gov The synthesis of such molecules often involves modern cross-coupling reactions. A common strategy would be to employ a palladium-catalyzed reaction, such as the Suzuki-Miyaura coupling, to form the crucial aryl-aryl bond. organic-chemistry.org This typically involves reacting an aryl halide functionalized with a sulfonyl acetic acid precursor with a corresponding arylboronic acid. organic-chemistry.orgresearchgate.net

Catalytic Strategies in the Synthesis of this compound Analogues

Catalytic methods offer efficient and selective routes to sulfonyl compounds, often under mild conditions. Visible light photoredox catalysis has emerged as a powerful tool for these transformations. For instance, the synthesis of β-hydroxysulfones, which are structurally related to derivatives of this compound, can be achieved from sulfonyl chlorides and styrenes. organic-chemistry.orgacs.org This process utilizes an iridium-based photoredox catalyst, such as fac-[Ir(ppy)3], in the presence of water. acs.org The reaction proceeds via an atom transfer radical addition (ATRA)-like mechanism. acs.org

Furthermore, sequential photocatalytic processes have been demonstrated, combining a copper-catalyzed synthesis of trifluoromethylated sulfonyl chlorides with the subsequent iridium-catalyzed formation of β-hydroxysulfones. acs.orgnih.gov This highlights the modularity of photocatalysis in building complex sulfonyl-containing molecules. acs.org The choice of photocatalyst is crucial; for example, fac-[Ir(ppy)3] is effective for the hydroxysulfonylation step, while a copper catalyst like [Cu(dap)2Cl] is required for the synthesis of the sulfonyl chloride precursor from alkenes and CF3SO2Cl. acs.orgacs.org

Rhodium-catalyzed reactions have also been employed, particularly for the synthesis of δ-sultones from sulfonate esters through C-H insertion. acs.orgnih.gov These cyclic sulfonates can serve as versatile intermediates in organic synthesis. acs.org The reaction shows a strong preference for 1,6-insertion, providing a reliable method for assembling six-membered rings. acs.orgnih.gov Two main protocols are used, one involving diazo intermediates and the other using iodonium (B1229267) ylide intermediates to generate the key rhodium-carbene species. acs.orgnih.gov

Below is a table summarizing key catalytic strategies for the synthesis of sulfonyl compounds analogous to derivatives of this compound.

| Catalytic Strategy | Catalyst | Reactants | Product Type | Reference |

| Visible Light Photoredox Catalysis | fac-[Ir(ppy)3] | Sulfonyl chloride, Styrene, Water | β-Hydroxysulfone | acs.org |

| Sequential Photocatalysis | [Cu(dap)2Cl] then fac-[Ir(ppy)3] | Alkene, CF3SO2Cl, Styrene, Water | β-Hydroxysulfone | acs.orgacs.org |

| Rhodium-Catalyzed C-H Insertion | Rh2(OAc)4 | Diazo sulfonate ester | δ-Sultone | acs.org |

| Rhodium-Catalyzed C-H Insertion | Rh2(OAc)4 | Sulfonate ester, Iodosobenzene | δ-Sultone | acs.org |

Flow Chemistry Applications in the Synthesis of Sulfonyl Compounds

Flow chemistry offers significant advantages for the synthesis of sulfonyl compounds, particularly in terms of safety, scalability, and control over reaction parameters. rsc.orgyoutube.com The synthesis of sulfonyl chlorides, key precursors for this compound and its derivatives, is often highly exothermic and involves hazardous reagents, making it an ideal candidate for flow processes. rsc.org

A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org This method allows for excellent control over the reaction, minimizing the risk of thermal runaway. rsc.org The use of a small reactor volume (e.g., 639 μL) and short residence times (e.g., 41 seconds) can lead to very high space-time yields. rsc.org

Another continuous flow, metal-free approach for preparing sulfonyl chlorides from thiols and disulfides utilizes nitric acid, hydrochloric acid, and oxygen. nih.govresearchgate.net This process has been successfully operated for extended periods, demonstrating its robustness for continuous manufacturing. nih.govresearchgate.net The environmental impact of such flow protocols can be assessed and compared, with metrics like the process mass intensity (PMI) showing favorable outcomes for flow chemistry over some batch processes. nih.gov The implementation of automated process control in continuous stirred-tank reactors (CSTRs) further enhances the safety and reliability of sulfonyl chloride production on a larger scale. mdpi.com

The benefits of flow chemistry in this context are summarized in the table below.

| Feature | Advantage in Sulfonyl Compound Synthesis | Reference |

| Enhanced Heat Transfer | Improved safety by mitigating exothermic reactions | rsc.org |

| Precise Control of Parameters | Higher yields and purity through optimized residence time and temperature | organic-chemistry.orgvapourtec.com |

| Scalability | Straightforward scale-up from laboratory to production | youtube.commdpi.com |

| In-situ Generation | Safe handling of hazardous intermediates | youtube.com |

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to sulfonyl compounds and for the rational design of new transformations.

In the synthesis of sulfonyl chlorides from disulfides, several intermediates have been identified, providing insight into the reaction pathway. For example, in a continuous flow system using DCH, temporal kinetic profiles showed unusual sigmoidal behavior, suggesting a complex reaction network with the formation of intermediates. rsc.org

Electrochemical methods have also been instrumental in elucidating reaction mechanisms. In the electrochemical synthesis of allyl sulfones, the proposed mechanism involves the initial oxidation of a sulfinate at the anode to generate a sulfonyl radical. rsc.org This is followed by the addition of the radical to an alkene, forming a secondary alkyl radical intermediate, which is then oxidized to a carbocation. rsc.org The stability of this carbocation plays a key role in the regioselectivity of the reaction. rsc.org

In radical cyclizations of cyclic ene sulfonamides, an initial radical cyclization produces an α-sulfonamidoyl radical intermediate. nih.govnih.gov This intermediate then undergoes β-elimination of a phenylsulfonyl radical to form an imine. nih.govnih.gov

The synthesis of sulfonyl compounds often involves a delicate interplay between radical and polar reaction pathways. Visible light photocatalysis, for instance, typically proceeds through the generation of sulfonyl radicals via a single electron transfer (SET) process. acs.org In the synthesis of β-hydroxysulfones, the excited iridium photocatalyst transfers an electron to the sulfonyl chloride, generating a sulfonyl radical and the oxidized catalyst. acs.org This sulfonyl radical then adds to the alkene in a regioselective manner. organic-chemistry.org The resulting radical intermediate is subsequently oxidized by the catalyst, forming a carbocation that is trapped by water in a polar step to yield the final product. organic-chemistry.org

The reactivity of radicals is influenced by polar effects. rwth-aachen.de For example, the selectivity of radical addition to alkenes can be controlled by the electronic properties of both the radical and the substrate. rwth-aachen.de In the context of electrochemical synthesis, the direct oxidation of sulfinates can generate sulfonyl radicals, initiating a radical cascade. organic-chemistry.org However, the subsequent steps may involve polar intermediates, as seen in the formation of a carbocation in the synthesis of allyl sulfones. rsc.org

The table below outlines the mechanistic steps in selected syntheses of sulfonyl compounds.

| Synthetic Method | Key Intermediate(s) | Process Type | Mechanistic Details | Reference |

| Photocatalytic Hydroxysulfonylation | Sulfonyl radical, Carbocation | Radical/Polar Crossover | SET generates sulfonyl radical, radical addition to alkene, oxidation to carbocation, nucleophilic attack by water. | acs.orgacs.org |

| Electrochemical Allyl Sulfone Synthesis | Sulfonyl radical, Alkyl radical, Carbocation | Radical/Polar Crossover | Anodic oxidation of sulfinate to sulfonyl radical, radical addition to alkene, anodic oxidation to carbocation. | rsc.org |

| Radical Cyclization of Ene Sulfonamides | α-Amide radical, α-Sulfonamidoyl radical | Radical Chain | Radical cyclization to form α-sulfonamidoyl radical, β-elimination of phenylsulfonyl radical. | nih.govacs.org |

Mechanistic Investigations of Chemical Reactivity and Stability

Elucidation of Sulfonyl Group Migrations and Rearrangements

While specific studies on the sulfonyl group migrations and rearrangements of (ethylsulfonyl)acetic acid are not extensively documented in the literature, the potential for such reactions can be inferred from broader investigations into sulfonyl migrations. rsc.org These rearrangements, often described as "unusual" and "unexpected," can occur through either radical or polar mechanisms and may be intramolecular or intermolecular. rsc.orgresearchgate.net

Sulfonyl group migrations are generally categorized by the atoms between which the sulfonyl group moves, such as 1,2-, 1,3-, 1,4-, and 1,5-shifts. rsc.org The feasibility of a sulfonyl group migration in this compound would depend on the reaction conditions. For instance, base-catalyzed reactions could promote the formation of a carbanion at the α-carbon, which might then initiate an intramolecular nucleophilic attack, leading to a rearranged product. Theoretical calculations and isotopic labeling studies are powerful tools for elucidating the precise mechanisms of such migrations. rsc.orgresearchgate.net

Table 1: General Types of Sulfonyl Group Migrations

| Type of Migration | Description |

|---|---|

| 1,2-Shift | Migration of the sulfonyl group to an adjacent atom. |

| 1,3-Shift | Migration of the sulfonyl group to an atom two bonds away. |

| Anionic Rearrangements | Migrations involving an anionic intermediate, such as a carbanion. |

| Radical Rearrangements | Migrations proceeding through a radical intermediate. |

Studies on the Acidity and Carbanion Chemistry of this compound Systems

The acidity of this compound is significantly influenced by the strong electron-withdrawing nature of the ethylsulfonyl group. This inductive effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, thereby increasing its acidity compared to acetic acid. libretexts.orgchemistryguru.com.sg The delocalization of the negative charge in the carboxylate anion through resonance further contributes to its stability. libretexts.orgchemguide.co.uk

The presence of the sulfonyl group also enhances the acidity of the α-protons (the protons on the carbon adjacent to the sulfonyl and carboxyl groups). This allows for the formation of a carbanion at this position under appropriate basic conditions. The stability of this carbanion is attributed to the delocalization of the negative charge onto the adjacent sulfonyl group. This carbanion is a key intermediate in various synthetic transformations, such as aldol-type reactions and alkylations. richmond.edu

Table 2: Comparison of pKa Values of Acetic Acid and Related Compounds

| Compound | Structure | pKa |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 commonorganicchemistry.com |

| Chloroacetic Acid | ClCH₂COOH | 2.87 researchgate.net |

| (Phenylsulfonyl)acetic acid | C₆H₅SO₂CH₂COOH | 2.44 evitachem.com |

Influence of Structural Modifications on Reaction Profiles

The reactivity of this compound can be modulated by structural modifications to either the ethyl group or the acetic acid moiety. These changes can alter the electronic and steric properties of the molecule, thereby influencing its reaction profiles.

Modifications to the ethyl group, such as the introduction of substituents, could fine-tune the electron-withdrawing strength of the sulfonyl group. For example, replacing the ethyl group with a more electronegative group, like a trifluoromethyl group, would further increase the acidity of both the carboxylic acid and the α-protons. Conversely, replacing the ethyl group with a bulkier alkyl group could introduce steric hindrance, potentially affecting the accessibility of the reactive sites.

Changes to the carboxylic acid group, such as its conversion to an ester or an amide, would alter the reactivity of the molecule. Esterification, for instance, would remove the acidic proton of the carboxylic acid, preventing its participation in acid-base reactions. chemguide.co.uk However, the α-protons would remain acidic and could still be removed to form a carbanion for subsequent reactions. The nature of the alcohol used for esterification could also introduce additional functionality or steric bulk.

The principles of structural modification are widely applied in medicinal chemistry and materials science to optimize the properties of lead compounds. nih.gov For example, modifying the structure of a molecule can impact its solubility, stability, and biological activity. nih.gov While specific examples for this compound are not provided, these general principles of structure-activity relationships are directly applicable.

Table 3: Predicted Effects of Structural Modifications on this compound

| Modification | Predicted Effect on Acidity | Predicted Effect on Reactivity |

|---|---|---|

| Replacement of ethyl group with a more electronegative group | Increase | Enhanced carbanion formation |

| Replacement of ethyl group with a bulkier alkyl group | Minor change | Steric hindrance may affect reaction rates |

| Conversion of carboxylic acid to an ester | Removal of carboxylic acidity | α-proton acidity retained for carbanion chemistry |

| Conversion of carboxylic acid to an amide | Removal of carboxylic acidity | α-proton acidity retained; potential for N-H reactivity |

Biological Activities and Medicinal Chemistry Research of Ethylsulfonyl Acetic Acid Derivatives

Design and Synthesis of Bioactive Analogues

The synthesis of sulfonylacetic acid derivatives serves as a critical foundation for exploring their therapeutic potential. Researchers have developed various synthetic routes to create libraries of these compounds for biological screening. A common strategy involves the condensation of a sulfonyl chloride with an appropriate amine or alcohol. For instance, arylsulfamoylacetic acid ethyl esters can be synthesized by reacting chlorosulfonylacetic acid ethyl ester with various anilines. nih.gov Subsequent hydrolysis of the ester yields the corresponding arylsulfamoylacetic acid. nih.gov This core structure can then be further modified, for example, through Knoevenagel condensation with aromatic aldehydes to produce more complex analogues. nih.gov

Another approach involves the modification of existing drug molecules. For example, new sulfonylamido-penicillanic acid sulfones have been prepared by reacting 6-aminopenicillanic esters with derivatives of sulfoacetic dichloride. nih.gov This strategy allows for the creation of hybrid molecules that may exhibit enhanced or novel biological activities. The integration of sulfone and carboxylic acid functionalities is a key design element, with phenylsulfonyl acetic acid derivatives being used as isosteric replacements for phenylpropanoic acid moieties in the design of antidiabetic agents to reduce lipophilicity and block metabolic pathways that lead to inactive metabolites. evitachem.com The synthesis of these compounds often employs methods like Suzuki-Miyaura cross-coupling. evitachem.com

Evaluation of Anti-inflammatory Efficacy

Derivatives of acetic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.comnih.gov The introduction of a sulfonyl group can modulate this activity, often leading to compounds with improved potency and selectivity. For example, a series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. griffith.edu.au Selective COX-2 inhibitors are a significant class of anti-inflammatory agents that offer therapeutic benefits while potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research into new imidazolyl acetic acid derivatives has also yielded compounds with significant anti-inflammatory activity, as demonstrated in carrageenan-induced rat paw edema models. nih.gov Similarly, novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, showing potent anti-inflammatory effects in vivo. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit the production of prostaglandins (B1171923) by blocking COX enzymes. nih.gov Studies have shown that certain derivatives can significantly reduce levels of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). nih.gov

Assessment of Antinociceptive and Analgesic Potential

The analgesic properties of sulfonylacetic acid derivatives are often evaluated alongside their anti-inflammatory effects. Several studies have demonstrated the potential of these compounds to alleviate pain in various animal models. The acetic acid-induced writhing test in mice is a commonly used assay to screen for peripheral analgesic activity. researchgate.netnih.gov For instance, certain Schiff base derivatives of diclofenac, a well-known NSAID, have shown significant analgesic activity in this model. researchgate.net

Furthermore, the hot plate test is used to assess centrally mediated antinociceptive activity. mdpi.com Novel phenoxy acetic acid derivatives have demonstrated the ability to increase the latency time for pain stimuli in this test, suggesting a central analgesic effect. mdpi.com The mechanism of action for the antinociceptive effects of some derivatives may involve the opioid system, as pretreatment with naloxone (B1662785) (an opioid antagonist) has been shown to attenuate the analgesic response of certain flavone (B191248) derivatives. nih.gov Research on new series of methylsulfonyl acetamides has also revealed desirable analgesic activity in vivo. griffith.edu.au

Table 1: Analgesic Activity of Selected Acetic Acid Derivatives

| Compound Type | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Schiff Base of Diclofenac | Acetic Acid-Induced Writhing (mice) | Significant reduction in writhing | researchgate.net |

| Phenoxy Acetic Acid Derivatives | Hot Plate Test (mice) | Increased pain latency | mdpi.com |

| Flavone Derivatives | Acetic Acid-Induced Writhing, Tail Immersion, Formalin Test | Significant antinociceptive response | nih.gov |

| Methylsulfonyl Acetamides | In vivo analgesic models | Desirable analgesic activity | griffith.edu.au |

Exploration of Antimicrobial and Antifungal Properties

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Sulfonamides, in general, are a well-known class of antibacterial agents. mdpi.com Thiazole (B1198619) derivatives, which can be combined with a sulfonylacetic acid moiety, have shown considerable promise as antimicrobial agents. mdpi.com These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com The amphiphilic nature of some thiazole derivatives may facilitate their interaction with microbial cell membranes. mdpi.com

In addition to antibacterial properties, some acetic acid derivatives have been investigated for their antifungal activity. researchgate.net Acetic acid itself has been used for millennia as a disinfectant and has shown bactericidal effects against a wide spectrum of bacteria. nih.gov Studies on N,N-disubstituted dithiocarbamate (B8719985) derivatives of acetic acid esters have shown activity against Staphylococcus aureus and Candida albicans. researchgate.net Furthermore, cinnamic acid, which can be incorporated into sulfonyl derivatives, is a plant metabolite with known antimicrobial properties. mdpi.com

Investigation of Antineoplastic Activities

The development of novel anticancer agents is a major focus of medicinal chemistry. Sulfonamides have been investigated for their antineoplastic potential, with some derivatives showing significant antitumor activity. mdpi.com For example, a series of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. mdpi.com One compound, bearing a 5-nitrothiophene moiety, exhibited potent activity against these cell lines. mdpi.com

Indole (B1671886) acetic acid sulfonate derivatives have also been identified as potential candidates for cancer treatment due to their ability to inhibit ectonucleotidases, enzymes that are implicated in the tumor microenvironment. nih.gov The design of these molecules often incorporates a pharmacophore consisting of an indole ring, a carboxamide group, and a sulfonate group, which are believed to be crucial for their inhibitory activity. nih.gov

Enzyme Inhibition Studies and Target Identification

The biological activities of (ethylsulfonyl)acetic acid derivatives and their analogues are often mediated by their interaction with specific enzymes. For example, thiazole-methylsulfonyl derivatives have been studied as inhibitors of carbonic anhydrase isoenzymes I and II, which are therapeutic targets for conditions like glaucoma and epilepsy. nih.gov The inhibitory potential of these compounds is typically assessed using spectrophotometric methods to determine their IC50 values. nih.gov

Other research has focused on the inhibition of enzymes involved in fatty acid biosynthesis as a strategy for developing new antimicrobial drugs. mdpi.com Additionally, N-phenylsulfonamide derivatives have been investigated for their ability to inhibit esterase enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease. researchgate.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. nih.gov Dysregulation of MMP activity is associated with various pathological conditions, including cancer and inflammation, making them an attractive target for therapeutic intervention. nih.gov

The design of MMP inhibitors often incorporates a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site of the enzyme. Mercaptosulfonamides are a class of compounds that have been investigated as MMP inhibitors, where the thiol group acts as the ZBG. nih.gov The inhibition is predicated upon the coordination of the thiol with the enzyme's catalytic zinc. nih.gov The sulfonamide moiety can also participate in hydrogen bonding or hydrophobic interactions within the enzyme's active site, contributing to the inhibitor's potency and selectivity. nih.gov For example, HIV-1 integrase strand transfer inhibitors, which have metal-chelating properties, have been shown to inhibit MMP-2 and MMP-9 by binding to the zinc ion in the catalytic domain. frontiersin.org

Cyclooxygenase (COX) Inhibition Profiling

Derivatives of sulfonylacetic acids have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The research in this area has often focused on creating analogues of existing selective COX-2 inhibitors, such as celecoxib (B62257), by modifying the core structures to include sulfonyl functionalities.

The primary rationale for exploring these derivatives lies in the established importance of the sulfonyl group in the pharmacophore of many selective COX-2 inhibitors. This functional group is known to interact with a specific pocket in the COX-2 enzyme, contributing to the compound's selectivity over the COX-1 isoform. By incorporating an ethylsulfonyl group, researchers aim to modulate the inhibitory potency and selectivity of the parent compounds.

Studies on celecoxib analogues, for instance, have explored the replacement of the sulfonamide group with other sulfonyl-containing moieties. In one such study, a celecoxib analogue with a meta-SO2N3 substituent demonstrated selective COX-2 inhibition with an IC50 value of 5.16 µM and a selectivity index greater than 19.3. ed.ac.uk While this is not a direct this compound derivative, it highlights the potential of modifying the sulfonyl group to achieve COX-2 selectivity.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some celecoxib analogues and other relevant compounds. It is important to note that these are not direct derivatives of this compound but represent structurally related compounds that provide insights into the potential COX-inhibitory profile of this class of molecules.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (B81097) (8a) | >100 | 5.16 | >19.3 |

| Celecoxib | 39.8 nmol/L | 4.8 nmol/L | 8.3 |

| PC-406 (Celecoxib derivative) | >1000 nmol/L | 8.9 nmol/L | >112.2 |

| PC-407 (Celecoxib derivative) | 27.5 nmol/L | 1.9 nmol/L | 14.4 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1. ed.ac.ukgoogle.com

Kinase Inhibition Potency

The investigation of this compound derivatives as kinase inhibitors is an emerging area of research, though specific data on the direct inhibition of kinases by this particular compound is limited in publicly available literature. However, the broader class of compounds containing ethylsulfonyl and related sulfonyl groups has been explored for its potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

For example, baricitinib, a Janus kinase (JAK) inhibitor, contains an ethylsulfonyl moiety and is used in the treatment of inflammatory and autoimmune disorders. mdpi.com This indicates that the ethylsulfonyl group can be a key structural feature in potent kinase inhibitors. The nitrogen atom in the sulfonamide linkage of such compounds can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding.

Research into other sulfonyl-containing compounds has also shown promise. For instance, pyrimidine (B1678525) derivatives have been investigated as inhibitors of VEGFR-2, a key kinase in angiogenesis, with pazopanib (B1684535) hydrochloride being a notable example. mdpi.com Furthermore, various pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, with some compounds exhibiting IC50 values in the low micromolar range. While these are not direct derivatives of this compound, they underscore the potential of the sulfonyl pharmacophore in designing kinase inhibitors.

The following table presents the kinase inhibitory activities of some compounds containing a sulfonyl group, providing a conceptual framework for the potential of this compound derivatives in this therapeutic area.

| Compound Class | Target Kinase | Reported Activity (IC50) |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (6e) | Src kinase | 5.6 µM |

| Pyrazolo[3,4-d]pyrimidine derivative (10c) | Src kinase | 5.1 µM |

| Hydroxamate derivative (15a) | Human Csk | 2.0 µM |

These compounds are structurally related to the broader class of sulfonyl-containing molecules and are presented to illustrate the potential for kinase inhibition within this chemical space.

Receptor Agonism/Antagonism Investigations (e.g., GPR40)

Derivatives of phenylsulfonyl acetic acid, which are structurally very similar to this compound, have been a significant focus of research as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). google.com This receptor is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion. clinicaltrials.gov As such, GPR40 agonists are being investigated as potential therapeutic agents for the treatment of type 2 diabetes mellitus.

The research in this area has led to the discovery of potent and selective GPR40 agonists. For instance, the compound 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid was identified as a promising candidate with a good balance of physicochemical properties, cytotoxicity profiles, and pharmacokinetic properties. nih.gov In preclinical studies, this compound demonstrated a robust improvement in glucose tolerance in both normal and type 2 diabetic models without the risk of hypoglycemia. nih.gov

The sulfone-carboxylic acid moiety is considered a key pharmacophore that contributes to the activity of these compounds by reducing lipophilicity and cytotoxicity. nih.gov The agonistic activity of these derivatives on GPR40 leads to an increase in intracellular calcium levels in pancreatic β-cells, which in turn potentiates glucose-stimulated insulin secretion.

The following table summarizes the GPR40 agonistic activity of a representative phenylsulfonyl acetic acid derivative.

| Compound | Target Receptor | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid | GPR40/FFA1 | Potent Agonist | Type 2 Diabetes Mellitus |

This data for a closely related analogue suggests that this compound derivatives could also exhibit GPR40 agonism and warrant further investigation.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of this compound derivatives and their analogues has primarily focused on their anti-inflammatory and analgesic properties. These evaluations typically involve a combination of in vitro enzyme assays and in vivo animal models to assess the compounds' efficacy.

In Vitro Evaluation: In vitro studies are crucial for determining the direct inhibitory effects of these compounds on their molecular targets. For cyclooxygenase inhibition, researchers typically use assays with purified COX-1 and COX-2 enzymes or cell-based assays to measure the production of prostaglandins. nih.gov The IC50 values obtained from these assays provide a quantitative measure of the compound's potency and selectivity. nih.gov For GPR40 agonism, in vitro assays often involve measuring changes in intracellular calcium levels or insulin secretion in pancreatic β-cell lines.

For analgesic activity, the acetic acid-induced writhing test in mice is a widely used model. This test measures the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid, which is indicative of its pain-relieving properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound and related compounds, SAR studies have provided valuable insights into the key structural features required for their activity as enzyme inhibitors and receptor agonists.

For Cyclooxygenase (COX) Inhibition: In the context of COX-2 inhibitors, the sulfonyl group is a critical component of the pharmacophore. SAR studies on celecoxib analogues have shown that the position of the sulfonyl-containing substituent on the phenyl ring is crucial for selectivity. For instance, a meta-substituted sulfonylazido group resulted in selective COX-2 inhibition, whereas a para-substituted analogue was a selective COX-1 inhibitor. ed.ac.uk This highlights the importance of the precise orientation of the sulfonyl group within the enzyme's binding pocket.

Furthermore, modifications to the amide group in related nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to convert nonselective COX inhibitors into potent and selective COX-2 inhibitors. nih.gov This suggests that the nature of the group attached to the acetic acid moiety can significantly impact selectivity.

General SAR Principles: Across different biological targets, SAR studies of sulfonyl-containing compounds have consistently shown that:

The nature and position of substituents on the aromatic rings can dramatically affect potency and selectivity.

The length and flexibility of the linker between the sulfonyl group and other parts of the molecule can influence binding affinity.

The presence of hydrogen bond donors and acceptors in the molecule is critical for interaction with the target protein.

These SAR insights are crucial for the rational design of new this compound derivatives with improved biological activities and therapeutic potential.

Computational and Theoretical Chemistry Applied to Ethylsulfonyl Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of (Ethylsulfonyl)acetic acid. ijcce.ac.ir These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

Key properties derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It highlights electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating their role as hydrogen bond acceptors.

These theoretical calculations allow for the prediction of how this compound might behave in different chemical environments and its potential for undergoing various chemical reactions, such as the sulfa-Michael addition. researchgate.net

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall molecular polarity |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound or its derivatives, might bind to a macromolecular target, typically a protein receptor. nih.govnih.gov This process is fundamental in structure-based drug design for identifying potential drug candidates.

The process involves several key steps:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank. The structure of this compound is built and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm systematically samples a wide range of conformations and orientations of the ligand within the defined binding site of the receptor. nih.gov It then calculates a score for each pose, which estimates the binding affinity. ajgreenchem.com

Analysis of Binding Modes: The results are analyzed to identify the most favorable binding poses. This analysis focuses on the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. ajgreenchem.commdpi.com For this compound, the sulfonyl and carboxyl groups would be expected to form key hydrogen bonds with amino acid residues in the protein's active site.

Molecular dynamics (MD) simulations can further refine these results by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. nih.govnih.gov

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (Docking Score) | -8.5 kcal/mol | Predicted binding affinity; more negative values indicate stronger binding. |

| Hydrogen Bonds | 3 | Interactions with residues SER120, LYS150, GLN210. |

| Hydrophobic Interactions | 4 | Interactions with residues LEU118, VAL122, PHE205. |

| Key Interacting Residues | SER120, LYS150, PHE205 | Amino acids crucial for stabilizing the ligand in the binding pocket. |

Binding Free Energy Calculations

While molecular docking provides a rapid assessment of binding affinity, more rigorous methods like binding free energy calculations are often employed for greater accuracy. frontiersin.org These methods, based on the principles of statistical thermodynamics, provide a more quantitative prediction of the binding affinity (ΔG_bind). wustl.edu

Common approaches include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. frontiersin.org It involves running MD simulations of the complex, the free receptor, and the free ligand to obtain conformational ensembles for the calculation.

Alchemical Free Energy Calculations: These are among the most accurate methods for computing relative or absolute binding free energies. goettingen-research-online.denih.gov The technique involves a non-physical, or "alchemical," transformation where the ligand is gradually "disappeared" from its environment (either in solution or bound to the protein). The energy changes during this process are used to calculate the free energy of binding. wustl.edunih.gov

These calculations are computationally intensive but can provide invaluable data for ranking compounds and guiding lead optimization by offering a more precise estimate of binding potency. chemrxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. ijpsr.comwikipedia.org These models are essential for understanding which structural features are responsible for a compound's therapeutic effects and for designing more potent molecules. fiveable.meresearchgate.net

Structure-Activity Relationship (SAR): This is a qualitative approach that identifies key functional groups and structural motifs responsible for biological activity. ijpsr.com For a series of this compound analogs, SAR analysis would involve systematically modifying parts of the molecule (e.g., the ethyl group, substituents on an aromatic ring if present) and observing the effect on activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures and biological activities of a set of compounds. wikipedia.orgslideshare.net The model takes the form: Activity = f(Molecular Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or topological properties. A statistical method, like multiple linear regression or machine learning, is then used to build the predictive model. fiveable.me For this compound derivatives, relevant descriptors might include lipophilicity (logP), molecular weight, and quantum chemical parameters like HOMO/LUMO energies.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.org

In Silico Screening and Lead Optimization

In silico screening and lead optimization are critical stages in the drug discovery pipeline where computational methods are used to identify and refine potential drug candidates. researchgate.netucla.edu

In Silico Screening (Virtual Screening): This process involves computationally screening large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind and exhibit the desired activity. researchgate.net Docking simulations are a primary tool for this, allowing for the rapid evaluation of thousands or millions of molecules. A virtual screen could be used to find novel scaffolds that, like this compound, possess a sulfonyl and a carboxylic acid moiety.

Lead Optimization: Once initial "hit" or "lead" compounds are identified, the goal is to modify their chemical structure to improve key properties such as:

Potency: Increasing binding affinity to the target.

Selectivity: Minimizing binding to off-target proteins to reduce side effects.

ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Computational tools play a vital role in this iterative process. nih.gov Molecular docking, binding free energy calculations, and QSAR models provide crucial insights that guide medicinal chemists in making targeted modifications to the lead compound's structure, accelerating the journey from an initial hit to a viable drug candidate. nih.gov

Advanced Characterization Methodologies in Ethylsulfonyl Acetic Acid Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of a synthesized compound and assessing its purity. These techniques probe the interactions of molecules with electromagnetic radiation, providing a unique fingerprint of the compound's chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (Ethylsulfonyl)acetic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected signals would correspond to the ethyl group (a triplet and a quartet) and the methylene (B1212753) group adjacent to the sulfonyl and carboxyl groups (a singlet). The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the two carbons of the ethyl group, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.

A comprehensive search of scientific literature did not yield specific, reported ¹H or ¹³C NMR chemical shift data for this compound that could be compiled into a data table.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the characteristic absorption bands would include:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

Asymmetric and symmetric S=O stretching bands for the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching and bending vibrations for the ethyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In the mass spectrum of this compound, one would expect to observe:

A molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique) corresponding to the molecular weight of the compound.

Characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for sulfones can involve the loss of SO₂. For carboxylic acids, fragmentation often includes the loss of H₂O, CO, and COOH.

A detailed mass spectrum with assigned fragmentation patterns for this compound could not be located in the available resources.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating components of a mixture and for quantifying the amount of a specific compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques used for these purposes.

HPLC: This technique would be suitable for determining the purity of this compound and for quantifying its concentration in various samples. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time would be a key parameter for identification.

TLC: TLC is a simpler chromatographic technique often used for monitoring the progress of a reaction or for preliminary purity assessment. For a polar compound like this compound, a polar stationary phase (like silica (B1680970) gel) would be used with a moderately polar to polar mobile phase. The retention factor (Rf) value would be used for qualitative assessment.

While the principles of these techniques are well understood, specific experimental conditions (e.g., column type, mobile phase composition, flow rate for HPLC; stationary phase, mobile phase for TLC) and resulting data (retention time, Rf value) for this compound are not documented in the searched sources.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information about its:

Molecular Structure: Confirming the connectivity of all atoms.

Conformation: Revealing the preferred spatial arrangement of the molecule in the solid state.

Intermolecular Interactions: Detailing how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the carboxylic acid and sulfonyl groups.

A search for a crystal structure of this compound in crystallographic databases did not yield any results.

Emerging Applications and Interdisciplinary Research Areas

Role in Agrochemical Development

The development of new, effective, and safe agrochemicals is a continuous effort in the agricultural industry. While direct applications of (Ethylsulfonyl)acetic acid in commercial agrochemicals are not widely documented, its chemical structure makes it a valuable candidate as a synthetic intermediate for creating more complex and potent active ingredients, particularly in the realm of fungicides.

Research into sulfone derivatives has revealed significant biological activity. For instance, a series of novel sulfone compounds incorporating 1,3,4-oxadiazole moieties have demonstrated considerable antifungal properties. mdpi.com In one study, compounds such as 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole showed high efficacy against ten different types of fungi, with EC50 values ranging from 19.9 µg/mL to 93.3 µg/mL. mdpi.com These findings indicate that the 2-(methylsulfonyl)-1,3,4-oxadiazole structure is a key component for potent and broad-spectrum antifungal activity, in some cases equivalent or more potent than the commercial fungicide hymexazol. mdpi.com

Given that the methylsulfonyl group is central to the activity of these fungicides, it is plausible that the ethylsulfonyl group present in this compound could be utilized to synthesize analogous compounds with potentially similar or enhanced fungicidal properties. The carboxylic acid function of this compound provides a reactive handle for chemists to build more complex molecules, attaching it to other pharmacologically active scaffolds to create novel agrochemical candidates.

The table below summarizes the antifungal activity of some synthesized oxadiazole methyl sulfone compounds, illustrating the potential of the sulfonyl group in agrochemical design.

| Compound | Target Fungi | Inhibition Value at 50 µg/mL |

| 5a | C. mandshurica | 68.3% |

| 5b | C. mandshurica | 89.7% |

| 5c | C. mandshurica | 78.2% |

| 5e | C. mandshurica | > 90.0% |

| 5f | C. mandshurica | > 90.0% |

| 5g | C. mandshurica | > 90.0% |

| 5h | C. mandshurica | > 90.0% |

| 5i | C. mandshurica | 79.6% |

Data sourced from a study on the antifungal activities of oxadiazole methyl sulfones. mdpi.com

Potential in Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, the introduction of specific functional groups can dramatically alter the properties of polymers, leading to advanced materials with tailored characteristics. The sulfonyl group, a key feature of this compound, is known to impart desirable properties to polymers.

The incorporation of sulfonyl groups into polymer backbones can enhance thermal stability, modify solubility, and improve mechanical strength. This makes sulfonyl-containing polymers suitable for high-performance applications. This compound presents an interesting opportunity as a monomer or a polymer additive due to its dual functionality. The carboxylic acid group can readily participate in polymerization reactions such as esterification or amidation, allowing the ethylsulfonyl moiety to be integrated into a polymer chain.

This approach could be used to create specialty polymers with enhanced properties. For example, sulfonated polymers are often used in the fabrication of membranes for various separation processes or as catalysts. mdpi.com Research has been conducted on strongly sulfonated acid block and random copolymer membranes for applications like acetic acid esterification. mdpi.com While this research used other sulfonated monomers, it highlights the utility of the sulfonyl group in creating functional polymeric materials.

The potential applications for polymers modified with sulfonyl groups are broad and include:

High-Performance Coatings: Improved adhesion and thermal resistance.

Advanced Composites: Enhanced mechanical strength and durability.

Separation Membranes: Tailored porosity and surface chemistry.

Specialty Plastics: Unique solubility and thermal properties.

Moreover, acetic acid is sometimes used as a solvent in the preparation of polymer scaffolds and gels. nanobioletters.commdpi.com For instance, it has been used to dissolve silk fibroin and chitosan to create composite scaffolds for tissue engineering. nanobioletters.com It has also been investigated as a more environmentally friendly solvent for poly(3-hydroxybutyrate) (PHB). mdpi.com While this relates to the acetic acid part of the molecule, the bifunctional nature of this compound could allow it to act as a reactive solvent or a plasticizer that can be chemically bonded into the polymer matrix, potentially reducing leaching and improving long-term stability.

Future Perspectives and Research Challenges for Ethylsulfonyl Acetic Acid

Development of Green and Sustainable Synthetic Routes

A primary challenge in the chemical synthesis of pharmaceutical intermediates like (ethylsulfonyl)acetic acid is the development of processes that are both efficient and environmentally benign. The principles of green chemistry—minimizing hazardous substances, reducing energy consumption, and maximizing resource efficiency—are central to this endeavor. patsnap.com

Current research into the sustainable synthesis of related compounds, such as acetic acid itself, highlights several promising avenues. These include novel single-step synthesis routes using CO2 as a raw material, such as gas-to-acid methane (B114726) carboxylation and semi-artificial photosynthesis. nih.govdiva-portal.orgethz.ch These low Technology Readiness Level (TRL) technologies show potential to outperform traditional multi-step carbonylation processes in terms of environmental impact and production costs. nih.govresearchgate.net Another approach involves the bioconversion of waste materials, like cheese whey, into high-purity acetic acid using membrane-based fermentation systems, offering a path that is simple, energy-saving, and eco-friendly. researchgate.net

For sulfonyl-containing compounds, significant efforts have been directed toward developing greener processes for reactions like chlorosulfonation, which often requires harsh conditions. mdpi.com The use of flow chemistry is being explored to improve the safety, speed, and environmental footprint of such challenging reactions. mdpi.com Adapting these broader strategies to the specific synthesis of this compound is a key future objective. This involves designing catalysts and reaction conditions that are selective, reduce waste, and utilize renewable feedstocks where possible. nih.gov

Table 1: Comparison of Synthetic Approaches for Acetic Acid and Related Compounds

| Synthetic Strategy | Traditional Method (e.g., Methanol Carbonylation) | Potential Green/Sustainable Route | Key Advantages of Green Route |

|---|---|---|---|

| Feedstock | Fossil fuels (e.g., natural gas) | CO2, methane (biogas), biomass (e.g., cheese whey) nih.govresearchgate.netnih.gov | Use of renewable resources, carbon capture. nih.gov |

| Process | Multi-step, high energy consumption. diva-portal.org | Single-step synthesis, fermentation, flow chemistry. nih.govresearchgate.netmdpi.com | Reduced energy demand, improved safety and efficiency. nih.govmdpi.com |

| Byproducts | Significant waste streams. | Reduced waste, higher atom economy. patsnap.com | Lower environmental impact, circular economy principles. nih.gov |

Identification of Novel Biological Targets and Therapeutic Avenues

While the full therapeutic potential of this compound is still under investigation, research on structurally related compounds provides compelling directions for future exploration. A significant breakthrough has been the identification of phenylsulfonyl acetic acid derivatives as potent and safe agonists for the free fatty acid receptor 1 (FFA1), an attractive target for treating type 2 diabetes. nih.gov One such derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, demonstrated robust improvement in glucose tolerance in animal models without the risk of hypoglycemia or liver toxicity associated with earlier compounds. nih.gov

This success suggests that the sulfonyl acetic acid scaffold is a promising pharmacophore for targeting metabolic diseases. Future research will likely focus on synthesizing and screening a library of this compound analogs to identify novel modulators of other pharmacologically relevant targets. chemrxiv.org The broader class of acetic acid derivatives has been investigated for a range of biological activities, including anti-inflammatory and cardiovascular effects. drugbank.commdpi.com For instance, novel thiazole (B1198619) acetic acid derivatives have been shown to influence contractile responses in isolated rat hearts and blood vessels. mdpi.com Furthermore, compounds like flavone-8-acetic acid have been studied as vascular disrupting agents in cancer therapy, acting to selectively impair tumor blood flow. mdpi.com These findings open up therapeutic avenues for this compound derivatives in oncology, cardiology, and inflammatory diseases, pending further investigation.

Table 2: Potential Biological Targets and Therapeutic Areas for Sulfonyl Acetic Acid Derivatives

| Compound Class | Identified/Potential Target | Therapeutic Area | Supporting Evidence |

|---|---|---|---|

| Phenylsulfonyl acetic acid derivatives | Free Fatty Acid Receptor 1 (FFA1) nih.gov | Type 2 Diabetes nih.gov | Demonstrated glucose tolerance improvement in preclinical models. nih.gov |

| Thiazole acetic acid derivatives | Cardiovascular receptors (e.g., adrenergic) mdpi.com | Cardiovascular Disease mdpi.com | Modulated contractile responses in isolated heart and aorta tissues. mdpi.com |

| Flavone (B191248) acetic acid derivatives | Tumor vasculature mdpi.com | Oncology mdpi.com | Act as vascular disrupting agents, inducing hemorrhagic necrosis in tumors. mdpi.com |

| General acetic acid derivatives | Inflammatory pathways drugbank.com | Inflammatory Conditions drugbank.com | Various NSAIDs are based on the acetic acid structure (e.g., Diclofenac). drugbank.com |

Advancement in Mechanistic Understanding and Predictive Modeling

A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for rational drug design. Future research will increasingly rely on computational and theoretical methods to elucidate its mechanism of action and predict the bioactivity of its derivatives.

Predictive modeling is a cornerstone of modern drug development, allowing researchers to forecast the properties of small molecules and prioritize synthesis efforts. nih.govresearchgate.net By generating predicted bioactivity profiles from existing data, the accuracy of these models can be significantly improved. nih.govresearchgate.net Techniques like conformal prediction can create a robust framework for evaluating these profiles. nih.gov For a molecule like this compound, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, helping to guide the design of more potent and selective analogs. A key challenge is ensuring the quality, quantity, and reliability of the data used to train these models. semanticscholar.org

Theoretical studies, including molecular dynamics simulations and DFT (Density Functional Theory) calculations, can provide insights into the conformational preferences of this compound and its binding modes with target proteins. researchgate.net Understanding the non-bonded interactions, such as hydrogen bonding, is critical for predicting binding affinity. researchgate.net Studies on the mechanistic action of weak acid drugs, for example, have shown how pH can influence their ability to penetrate biological barriers like biofilm matrices, a principle that could be relevant for understanding the pharmacokinetics of this compound. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

HTS allows for the rapid, parallel testing of vast libraries of chemical compounds against specific biological targets. nih.govsigmaaldrich.com This technology can be adapted to screen for modulators of novel targets identified for this compound derivatives, quickly generating large datasets of structure-activity relationships. anu.edu.aursc.org

AI and ML algorithms can then process these large datasets to identify patterns that may not be apparent to human researchers. nih.gov AI plays a multifaceted role in drug discovery:

Target Identification: AI can analyze vast amounts of biological data to validate drug targets. nih.gov

Hit and Lead Identification: AI can recognize promising hit and lead compounds from screening data and predict their efficacy and safety profiles. nih.govcrimsonpublishers.com

Predictive Modeling: AI algorithms can predict crucial physicochemical properties like solubility, bioavailability, and toxicity, helping to focus resources on candidates with a higher probability of success. mdpi.com

De Novo Design: AI can assist in the rational design of novel molecules with optimized structures for specific targets. nih.gov

Table 3: Role of Artificial Intelligence in the this compound Drug Discovery Pipeline

| Discovery Stage | Application of AI/Machine Learning | Potential Impact |

|---|---|---|

| Target Validation | Analysis of genomic and proteomic data to identify and validate novel biological targets. nih.gov | Increased confidence in target selection. |

| Virtual Screening | In silico screening of virtual libraries to predict binding affinity and prioritize compounds for HTS. mdpi.com | Reduces cost and time of physical screening. |

| Hit-to-Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. crimsonpublishers.commdpi.com | Early identification of candidates with favorable drug-like properties. |

| Rational Drug Design | Generative models to design novel molecules with desired activity and property profiles. nih.gov | Accelerates the design of optimized lead compounds. |

Q & A

Q. What are the standard synthetic routes for (Ethylsulfonyl)acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Synthetic Routes :

- Route 1 : React ethylsulfonyl chloride with aminoacetic acid derivatives under basic conditions (e.g., NaOH or K₂CO₃ in ethanol or dichloromethane). This forms the sulfonamide intermediate, which is further functionalized .

- Route 2 : Modify pre-synthesized sulfonyl derivatives via nucleophilic substitution. For example, chloroacetic acid can react with ethylsulfonyl-phenethylamine intermediates under controlled pH .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction efficiency.

- Temperature : Reactions typically proceed at 25–60°C; higher temperatures may accelerate side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.

- Yield Data :

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Route 1 (NaOH) | Ethanol | 50°C | 65–75 |

| Route 2 (K₂CO₃) | DCM | RT | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- FT-IR : Identify sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and carboxylic acid (C=O) at 1700–1750 cm⁻¹ .

- ¹H NMR : Key signals include:

- Ethyl group protons (CH₂CH₃) as a triplet at δ 1.2–1.4 ppm and a quartet at δ 3.3–3.5 ppm .

- Sulfonyl-adjacent CH₂ protons as a singlet at δ 3.8–4.0 ppm .

- LC-MS : Confirm molecular ion peaks at m/z 181.2 (C₄H₈O₄S) and fragmentation patterns for structural validation.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes oxidation versus reduction, and what factors influence product distribution?

Methodological Answer:

- Oxidation Pathways :

- The ethylsulfonyl group is resistant to oxidation, but the acetic acid moiety can decarboxylate under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), yielding CO₂ and ethylsulfonylethane .

- Reduction Pathways :

- Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether, forming (ethylthio)acetic acid.

- Selectivity is pH-dependent: acidic conditions favor sulfonyl reduction, while neutral conditions preserve the carboxylic acid .

- Product Distribution Controls :

| Condition | Dominant Product | Yield (%) |

|---|---|---|

| Oxidation (KMnO₄) | Ethylsulfonylethane | 60–70 |

| Reduction (H₂/Pd-C) | (Ethylthio)acetic acid | 75–85 |

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?